molecular formula C11H10F3NO B15067276 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one

Cat. No.: B15067276
M. Wt: 229.20 g/mol
InChI Key: IOKLREUMBLJODO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is a high-value chemical scaffold designed for advanced research and development. This compound features the indolin-2-one core, a "privileged structure" in medicinal chemistry known for its versatile biological activities, augmented by a metabolically stable trifluoromethyl group that can enhance physicochemical properties and binding affinity. In pharmaceutical research, derivatives of the indolin-2-one scaffold are investigated for a wide spectrum of therapeutic applications. These include serving as key intermediates in the development of anti-inflammatory agents aimed at modulating cytokines like TNF-α and IL-6 , and as core structures in potential treatments for central nervous system (CNS) disorders, cancer, and neurodegenerative diseases . The 3,3-dimethyl substitution provides conformational restraint, while the trifluoromethyl group is a common motif in modern drug discovery, found in approximately 20-25% of all FDA-approved small-molecule drugs due to its ability to improve metabolic stability, membrane permeability, and overall pharmacokinetic profiles . Beyond medicinal chemistry, this compound holds significant promise in materials science. Indolin-2-one derivatives have demonstrated excellent performance as corrosion inhibitors for carbon steel in highly acidic environments (e.g., 15% HCl), forming protective films on metal surfaces . Furthermore, such heterocycles find applications in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells, due to their robust electron transport properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and application data related to this versatile chemical building block.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

3,3-dimethyl-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C11H10F3NO/c1-10(2)6-4-3-5-7(11(12,13)14)8(6)15-9(10)16/h3-5H,1-2H3,(H,15,16)

InChI Key

IOKLREUMBLJODO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylindolin-2-one and trifluoromethylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for investigating its effects on various biological pathways and targets.

    Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Indolin-2-one Derivatives

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Properties/Activities Reference
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one -CF₃ (7), -CH₃ (3,3) 85 257 High thermal stability
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one -CF₃ (6), -CH₃ (3,3) 95 N/A Positional isomer; altered electronic effects
3-(Cyclohexylmethyl)-7-fluoro-4-(trifluoromethyl)indolin-2-one -CF₃ (4), -F (7), cyclohexylmethyl (3) 85 61.0–63.6 Lower melting point; enhanced lipophilicity
(E)-3-((1H-Indol-7-yl)methylene)indolin-2-one Methylene-indole (3) 44 N/A Yellow solid; potential antibacterial activity
3,3-Bis(4-(trifluoromethyl)phenyl)indolin-2-one -CF₃-phenyl (3,3) 55 338–340 Bulky substituents; reduced solubility

Key Observations:

Positional Isomerism: The trifluoromethyl group at position 6 (vs. For example, 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one (CAS 1393491-69-4) exhibits similar stability but may differ in bioactivity due to steric and electronic variations .

Substituent Bulk : Compounds with bulky groups (e.g., cyclohexylmethyl in or bis-CF₃-phenyl in ) show reduced solubility and lower melting points, highlighting the trade-off between lipophilicity and pharmacokinetic properties.

Fluorine Substitution : The 7-fluoro derivative () demonstrates how halogenation at adjacent positions can enhance metabolic resistance while lowering melting points, likely due to disrupted crystal packing .

Key Observations:

  • Catalyst Choice : Palladium catalysts (e.g., in ) generally afford higher yields (>80%) compared to nickel-based systems (51% in ), likely due to superior compatibility with trifluoromethyl groups.
  • Hybrid Derivatives : Incorporating heterocyclic moieties (e.g., nitroimidazole in ) enhances antibacterial activity but requires multi-step synthesis .

Biological Activity

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological applications, particularly focusing on its anticancer, antiviral, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-chloro-7-methyl-1H-indole-2,3-dione with trifluoromethylated reagents. The resulting compound can be characterized through various spectroscopic methods including NMR, IR, and X-ray crystallography.

Table 1: Characterization Techniques and Results

TechniqueObservations
NMR Chemical shifts indicating methyl and indole protons.
IR Spectroscopy C=O stretching bands at 1737 cm⁻¹ (ketone) and 1687 cm⁻¹ (lactam).
X-ray Crystallography Confirmed the molecular structure and stereochemistry.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in MDA-MB-231 breast cancer cells through caspase-dependent pathways.

Case Study:
In a study involving MDA-MB-231 cells, the compound demonstrated an IC50 value of approximately 0.84 μM after 24 hours of treatment, indicating potent anticancer activity .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by targeting specific viral enzymes or proteins.

Mechanism of Action:
The antiviral mechanism is hypothesized to involve the disruption of viral entry or replication processes, although specific pathways remain under investigation.

Antioxidant Activity

This compound exhibits notable antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage.

Research Findings:
In vitro assays have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic benefits in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of indolinone derivatives. Modifications at the trifluoromethyl group or the indole ring can significantly influence the potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Trifluoromethyl substitutionEnhances lipophilicity and bioavailability
Methyl groups at positions 3 and 7Increases anticancer potency

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one?

The compound can be synthesized via:

  • Palladium-catalyzed alkyne insertion : A method demonstrated for analogous indolin-2-ones involves reacting o-iodonitroarenes with trifluoromethyl-substituted alkynes under Pd catalysis. This route yields oxindoles with high regioselectivity (55% yield reported for a similar derivative) .
  • Photoredox cyclization : Visible-light-mediated hydroarylation of N-aryl acrylamides offers a metal-free, acid-free approach. Erythrosine B catalyzes the cyclization of trifluoromethyl-substituted acrylamides to form indolin-2-ones .
  • Multi-component coupling : Metal-free conditions using N-protected isatins, aryne precursors, and 1,3-cyclodiones can introduce hydroxyl or aryl substituents at the 3-position .

Q. Key Table: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield (%)Key AdvantagesReference
Pd-catalyzed alkyne insertionPd, PE/EtOAc solvent55Regioselective, scalable
Photoredox cyclizationErythrosine B, visible light60–85Metal-free, mild conditions
Multi-component couplingZrO2/S2O8²⁻, grinding70–85Functional group diversity

Q. How is the structural integrity of this compound confirmed?

  • 1H/13C NMR : Diagnostic signals include the indolin-2-one carbonyl (δ ~180 ppm in 13C NMR) and trifluoromethyl group coupling patterns (e.g., quartets in 19F NMR). For example, 3v (a bis-trifluoromethyl analog) shows distinct aromatic proton splitting (δ 7.22–8.16 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ observed at 422.0899 for C22H14F6NO+) .
  • X-ray crystallography : While not directly reported for this compound, related indolin-2-ones (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) confirm planar geometry and hydrogen bonding via crystallography .

Q. What biological activities are associated with indolin-2-one derivatives?

  • Antimicrobial : Derivatives like 3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene))bis(indolin-2-one) show activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
  • Anti-inflammatory : 3-Substituted indolin-2-ones (e.g., 3-hydroxyphenyl analogs) inhibit COX-2 and reduce edema in murine models .
  • Neuroprotective : Indole-imine derivatives exhibit cholinesterase inhibition (e.g., 50% inhibition at 10 µM for acetylcholinesterase) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Structural variability : Substituents at the 3-position significantly modulate activity. For instance, 3-hydroxyaryl analogs (e.g., 3-(3-hydroxyphenyl)-indolin-2-one) show enhanced anti-inflammatory effects compared to alkyl-substituted derivatives .
  • Assay conditions : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from differences in bacterial strains or media. Standardize protocols using CLSI guidelines .
  • Metabolic stability : Fluorinated derivatives (e.g., 7-trifluoromethyl groups) may exhibit altered pharmacokinetics, affecting in vivo vs. in vitro results .

Q. What strategies optimize reaction yields for challenging trifluoromethyl substitutions?

  • Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves steric control in alkyne insertion reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethyl intermediates in multi-component couplings .
  • Microwave assistance : Mechanochemical grinding or microwave irradiation reduces reaction times (e.g., from 48 h to 2 h) and improves yields by 15–20% .

Q. How can ambiguous NMR signals in complex indolin-2-one derivatives be resolved?

  • 2D NMR techniques : HSQC and HMBC correlations assign overlapping aromatic protons (e.g., δ 7.22–8.16 ppm in 3v) to specific carbons .
  • 19F NMR : Exploit coupling constants (e.g., J = 320 Hz for CF3 groups) to distinguish regioisomers .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) to validate assignments .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic effects of trifluoromethyl groups on indolin-2-one reactivity (e.g., LUMO localization at the carbonyl) .
  • Molecular docking : Simulate binding poses of 3,3-dimethyl-7-CF3 derivatives with COX-2 or bacterial topoisomerases to prioritize synthetic targets .
  • QSAR models : Use logP and PSA values (e.g., PSA = 20.31 for a related compound) to correlate hydrophobicity with membrane permeability .

Q. Key Recommendations for Researchers

  • Prioritize Pd-catalyzed or photoredox methods for scalable synthesis .
  • Combine 2D NMR and HRMS for unambiguous structural confirmation .
  • Address bioactivity discrepancies through standardized assays and SAR-driven modifications .

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